N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative with a pyridin-3-yl substituent on the triazole ring and a 4-butylphenyl group attached via a thioether linkage. This compound belongs to a class of molecules investigated for their modulatory effects on insect olfactory receptors, particularly the odorant receptor co-receptor (Orco), which is critical for insect olfaction .
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5OS/c1-3-4-6-15-8-10-17(11-9-15)22-18(26)14-27-20-24-23-19(25(20)2)16-7-5-12-21-13-16/h5,7-13H,3-4,6,14H2,1-2H3,(H,22,26) |
InChI Key |
YXGPGXUJEOCWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-butylphenylamine and 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole. These intermediates are then coupled through a series of reactions involving acylation and thiolation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison and Activity of Select Analogs
Notes:
- Phenyl substituents: Longer alkyl chains (e.g., butyl vs. For example, OLC15 (4-butyl) exhibits stronger antagonism than VUAA1 (4-ethyl) .
- Pyridine position : 3-pyridinyl (target compound) and 4-pyridinyl (OLC12) isomers influence receptor interaction. 3-Pyridinyl may favor antagonism, while 4-pyridinyl in OLC12 enhances potency .
- Triazole substituents : Methyl or ethyl groups at the 4-position of the triazole ring modulate steric effects. Ethyl groups (VUAA1, OLC15) are associated with agonist/antagonist switching compared to methyl .
Pharmacological Activity and Mechanism
Agonist vs. Antagonist Profiles
- Agonists : VUAA1 activates Orco by stabilizing the open-channel conformation, enabling calcium influx . Its 4-ethylphenyl and 3-pyridinyl groups are critical for this activity.
- Antagonists : The target compound and OLC15 likely compete with agonists for binding to Orco, as seen in electrophysiological assays where pre-application of antagonists like OLC15 suppressed OLC12-induced currents in insect oocytes . The 4-butylphenyl group in the target compound may enhance hydrophobic interactions with the receptor’s antagonist-binding pocket.
Table 2: Functional Outcomes of Structural Variations
| Feature | Target Compound | VUAA1 (Agonist) | OLC15 (Antagonist) |
|---|---|---|---|
| Phenyl group | 4-butyl (lipophilic) | 4-ethyl (moderately lipophilic) | 4-butyl (lipophilic) |
| Pyridine position | 3-pyridinyl (meta) | 3-pyridinyl (meta) | 2-pyridinyl (ortho) |
| Triazole substituent | 4-methyl | 4-ethyl | 4-ethyl |
| Activity | Antagonist* | Agonist | Antagonist |
Pharmacokinetic Considerations
- Metabolic stability : Pyridinyl groups may undergo oxidation, but the 3-position (target compound) could slow metabolism compared to 4-pyridinyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
